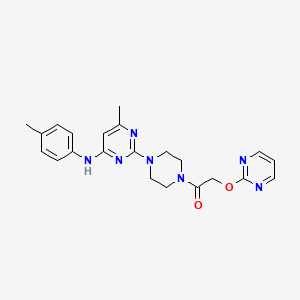

1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone

Description

This compound features a pyrimidine core substituted with a p-tolylamino group at position 6 and a methyl group at position 2. The pyrimidine ring is linked to a piperazine moiety via a carbon-nitrogen bond at position 3. Additionally, the ethanone group at the terminal position is functionalized with a pyrimidin-2-yloxy substituent.

Properties

IUPAC Name |

1-[4-[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]piperazin-1-yl]-2-pyrimidin-2-yloxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O2/c1-16-4-6-18(7-5-16)26-19-14-17(2)25-21(27-19)29-12-10-28(11-13-29)20(30)15-31-22-23-8-3-9-24-22/h3-9,14H,10-13,15H2,1-2H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDIWZKOUUNHOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)C(=O)COC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-(4-Methyl-6-(p-tolylamino)pyrimidin-2-yl)piperazin-1-yl)-2-(pyrimidin-2-yloxy)ethanone is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects based on recent research findings.

Structural Characteristics

The compound features a complex structure comprising a piperazine core linked to two pyrimidine rings and an ethanone moiety. The presence of the p-tolylamino group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperazine derivative : This is achieved through nucleophilic substitution reactions.

- Pyrimidine ring construction : Utilizes various coupling reactions to introduce the pyrimidine moieties.

- Final coupling : The introduction of the ethanone group is performed via acylation reactions.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structural motifs have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast) | 15 | Apoptosis induction |

| A549 (lung) | 20 | Cell cycle arrest |

| HeLa (cervical) | 18 | Inhibition of DNA synthesis |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses moderate activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bacteriostatic |

| Escherichia coli | 64 µg/mL | Bactericidal |

| Candida albicans | 16 µg/mL | Fungistatic |

Case Studies

- In Vivo Studies : In a study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. This suggests its potential as an effective therapeutic agent in oncology.

- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound may inhibit specific kinases involved in tumor growth and metastasis, further supporting its role as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique combination of pyrimidine, piperazine, and ethanone groups distinguishes it from analogues. Below is a systematic comparison with related molecules from the literature:

Pyrimidine-Piperazine Hybrids

- Compound 9 (from ): Features a 6-(4-chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl group linked to a piperazine ring via a methanone bridge. Unlike the target compound, it lacks the p-tolylamino and pyrimidin-2-yloxy substituents.

- Compound 12 (from ): Contains a pyrimidine-piperazine backbone but integrates a thioxoimidazo[4,5-b]pyridine system. The sulfur atom in the thioxo group may confer distinct electronic properties, altering binding affinities compared to the target’s oxygen-based ethanone linker .

Substituted Pyrimidine Derivatives

- Compounds 2–10 (from ): These pyrazolo[3,4-d]pyrimidin-4-ones lack the piperazine-ethanone chain but include substituted phenyl groups at position 4. The absence of a piperazine moiety likely reduces solubility in polar solvents compared to the target compound .

- Compound 3 (from ): A pyrazolo[3,4-d]pyrimidine derivative with a hydrazine substituent. Its planar structure contrasts with the target’s three-dimensional piperazine-ethanone extension, which may enhance steric interactions in biological systems .

Sulfonyl- and Triazole-Modified Analogues

- Compound 11a-j (from ): Piperazine rings in these derivatives are functionalized with sulfonyl groups.

- Compound w3 (from ): Integrates a triazole ring into the pyrimidine-piperazine scaffold. The triazole’s rigid structure may enhance metabolic stability relative to the target’s flexible ethanone group .

Structural and Functional Implications

Research Findings and Limitations

- Synthetic Challenges: The target compound’s ethanone-pyrimidinyloxy group may require multi-step synthesis, similar to methods in and , involving nucleophilic substitution or palladium-catalyzed couplings .

- Stability Considerations: The p-tolylamino group in the target compound may confer resistance to oxidative metabolism compared to hydrazine derivatives (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.